Product packaging for Peptidoglycan pentapeptide(Cat. No.:CAS No. 2614-55-3)

Peptidoglycan pentapeptide

カタログ番号: B1485399
CAS番号: 2614-55-3
分子量: 488.5 g/mol
InChIキー: MCIBYIIODNXVSL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Overview of Bacterial Cell Wall Architecture and Peptidoglycan as a Fundamental Component

The bacterial cell wall is a complex and vital structure that surrounds the cytoplasmic membrane, safeguarding the cell from osmotic lysis and maintaining its shape. creative-proteomics.comlibretexts.orgnumberanalytics.com This protective barrier is primarily composed of peptidoglycan, also known as murein, a massive polymer unique to bacteria. libretexts.orgoregonstate.education Peptidoglycan forms a mesh-like sacculus around the bacterium, a structure that is both strong and flexible, allowing for growth and division. oup.comnih.gov

The fundamental architecture of peptidoglycan consists of long glycan chains cross-linked by short peptides. numberanalytics.comwikipedia.org These glycan chains are composed of alternating residues of two amino sugars: N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM). wikipedia.orglibretexts.org Attached to each NAM residue is a short peptide chain, or stem peptide, which plays a crucial role in cross-linking the glycan strands, thereby creating the three-dimensional network of the cell wall. oup.comnih.gov The degree of cross-linking and the exact composition of the peptide can vary between different bacterial species. oup.com

The thickness of the peptidoglycan layer is a key differentiator between the two major classes of bacteria: Gram-positive and Gram-negative. Gram-positive bacteria possess a thick peptidoglycan layer, which can constitute up to 90% of the cell wall's dry weight. numberanalytics.comoregonstate.education In contrast, Gram-negative bacteria have a much thinner peptidoglycan layer situated in the periplasmic space between the inner and outer cell membranes. oregonstate.educationbyjus.com

Chemical Identity and Nomenclature of Ala-D-gamma-Glu-Lys-D-Ala-D-Ala

The specific pentapeptide, Ala-D-gamma-Glu-Lys-D-Ala-D-Ala, is a key building block in the peptidoglycan of many bacteria, particularly Gram-positive species like Staphylococcus aureus. libretexts.orgnih.gov Its systematic name is L-Alanyl-D-gamma-glutamyl-L-lysyl-D-alanyl-D-alanine. sigmaaldrich.com

PropertyValue
Molecular Formula C20H36N6O8
Molecular Weight 488.54 g/mol
CAS Number 2614-55-3
Synonyms Peptidoglycan pentapeptide, H-Ala-D-γ-Glu-Lys-D-Ala-D-Ala-OH
This table displays the key chemical properties of Ala-D-gamma-Glu-Lys-D-Ala-D-Ala. sigmaaldrich.comchemicalbook.com

This pentapeptide is synthesized in the bacterial cytoplasm as part of a larger precursor molecule called UDP-N-acetylmuramyl-pentapeptide, also known as Park's nucleotide. nih.govnih.govoup.com This precursor is then transported across the cytoplasmic membrane and incorporated into the growing peptidoglycan chain. nih.gov The L-alanine at the beginning of the pentapeptide is attached to the N-acetylmuramic acid (NAM) of the glycan backbone. nih.gov The subsequent amino acids—D-glutamic acid, L-lysine, and two D-alanines—form the peptide stem that will participate in the crucial cross-linking reactions. oup.comlibretexts.org In many Gram-positive bacteria, a peptide interbridge, such as a pentaglycine (B1581309) bridge in S. aureus, is attached to the L-lysine residue. libretexts.orgnih.gov This interbridge then forms a cross-link with the D-alanine at the fourth position of an adjacent peptide stem, a reaction that involves the removal of the terminal D-alanine. libretexts.orgresearchgate.net This transpeptidation reaction provides the structural integrity of the cell wall. libretexts.org

A remarkable feature of the Ala-D-gamma-Glu-Lys-D-Ala-D-Ala pentapeptide is the presence of D-amino acids, specifically D-alanine and D-glutamic acid. vaia.comwikipedia.org In most biological systems, proteins are exclusively composed of L-amino acids. The incorporation of D-amino acids into the peptidoglycan structure is a key evolutionary adaptation that provides bacteria with significant advantages. nih.gov

The primary role of these D-amino acids is to confer resistance to proteases, which are enzymes that degrade proteins by recognizing and cleaving peptide bonds between L-amino acids. vaia.comfrontiersin.org By incorporating D-amino acids, bacteria make their cell walls less susceptible to degradation by host defense mechanisms or competing microbes that secrete proteases. vaia.comnih.gov The D-alanyl-D-alanine terminus, in particular, is a critical component for the transpeptidation reaction that cross-links the peptidoglycan chains. researchgate.net The energy for this reaction is derived from the cleavage of the terminal D-alanine. youtube.com

Historical Context and Discovery of Peptidoglycan Precursors

The journey to understanding the structure and synthesis of the bacterial cell wall was a gradual process. Early microscopic observations revealed a distinct boundary surrounding bacterial cells. nih.gov The glyco-peptidic nature of this structure, later termed peptidoglycan, was established through pioneering biochemical work. nih.gov

A pivotal moment in this field was the discovery of peptidoglycan precursors, which accumulated in bacteria treated with certain antibiotics. This accumulation of what was later identified as UDP-N-acetylmuramyl-pentapeptide, or Park's nucleotide, provided a crucial window into the biosynthetic pathway of the cell wall. oup.comacs.org This discovery not only illuminated the steps involved in peptidoglycan synthesis but also revealed the mode of action of antibiotics that target this essential process. The identification of Ala-D-gamma-Glu-Lys-D-Ala-D-Ala as the pentapeptide component of this precursor was a significant step in deciphering the molecular intricacies of bacterial cell wall formation. oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36N6O8 B1485399 Peptidoglycan pentapeptide CAS No. 2614-55-3

特性

IUPAC Name

5-[[6-amino-1-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-(2-aminopropanoylamino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N6O8/c1-10(22)16(28)26-14(20(33)34)7-8-15(27)25-13(6-4-5-9-21)18(30)23-11(2)17(29)24-12(3)19(31)32/h10-14H,4-9,21-22H2,1-3H3,(H,23,30)(H,24,29)(H,25,27)(H,26,28)(H,31,32)(H,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIBYIIODNXVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N6O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401650
Record name Peptidoglycan pentapeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2614-55-3
Record name Peptidoglycan pentapeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis Pathways of the Peptidoglycan Pentapeptide and Its Integration into the Cell Wall

Cytoplasmic Stages of Peptidoglycan Precursor Synthesis

The cytoplasmic phase of peptidoglycan synthesis is a multi-step process that involves the creation of nucleotide-activated sugars and the sequential, energy-dependent addition of amino acids. uniprot.orgwikipedia.org This carefully orchestrated sequence ensures the correct stereochemistry and order of the peptide stem, which is crucial for subsequent steps in cell wall assembly and cross-linking.

The synthesis of the pentapeptide's anchor, UDP-N-acetylmuramic acid (UDP-MurNAc), is the first committed step in the peptidoglycan pathway. This process occurs in two distinct enzymatic steps:

MurA Action : The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) initiates the process by transferring an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc).

MurB Reduction : The resulting product, UDP-GlcNAc-enolpyruvate, is then reduced by the NADPH-dependent reductase MurB. This reaction converts the enolpyruvyl group into a D-lactyl moiety, completing the formation of UDP-MurNAc.

The product, UDP-MurNAc, serves as the foundational molecule upon which the entire pentapeptide is built. Interestingly, UDP-MurNAc can act as a feedback inhibitor for the MurA enzyme, suggesting a mechanism for regulating the flow of precursors into the pathway. nih.gov

With UDP-MurNAc synthesized, a family of ATP-dependent enzymes known as the Mur ligases (MurC, MurD, MurE, and MurF) takes over. wikipedia.orgmdpi.com Each ligase is responsible for adding a specific amino acid or dipeptide in a stepwise fashion, consuming one molecule of ATP per addition. nih.gov The general mechanism for these ligases involves the ATP-dependent formation of an acyl-phosphate intermediate on the carboxyl group of the UDP-MurNAc substrate, which is then subjected to nucleophilic attack by the incoming amino acid. nih.govebi.ac.ukembopress.org

The first amino acid, L-alanine, is added by UDP-N-acetylmuramate-L-alanine ligase (MurC). ebi.ac.ukwikipedia.org This essential enzyme catalyzes the ATP-dependent formation of an amide bond between the D-lactyl group of UDP-MurNAc and L-alanine. ebi.ac.uk The reaction yields UDP-N-acetylmuramoyl-L-alanine (UMA), along with ADP and inorganic phosphate (B84403). wikipedia.org Mechanistic studies have confirmed that this ligation proceeds through the formation of a UDP-MurNAc-acyl-phosphate intermediate. ebi.ac.uk

Enzyme PropertyValue (for E. coli MurC)
Systematic Name UDP-N-acetylmuramate:L-alanine ligase (ADP-forming) wikipedia.org
EC Number 6.3.2.8 uniprot.org
Optimal pH 8.6 uniprot.org
Optimal Temperature 45 °C uniprot.org
Substrates ATP, UDP-N-acetylmuramate, L-alanine wikipedia.org
Products ADP, phosphate, UDP-N-acetylmuramoyl-L-alanine wikipedia.org

This table presents data for the MurC enzyme from Escherichia coli.

The second step is catalyzed by UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase (MurD). uniprot.orgnih.gov This enzyme adds D-glutamic acid to the C-terminus of the L-alanine residue of UDP-MurNAc-L-Ala. nih.gov Like MurC, the MurD-catalyzed reaction is ATP-dependent and proceeds via an acyl-phosphate intermediate. nih.govnih.gov The product of this reaction is UDP-N-acetylmuramoyl-L-alanyl-D-glutamate. embopress.org For the E. coli enzyme, activity is optimal at a pH of 9.0 and requires magnesium ions. uniprot.org

Enzyme PropertyValue (for E. coli MurD)
Systematic Name UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase uniprot.org
EC Number 6.3.2.9 uniprot.org
Optimal pH 9.0 uniprot.org
Cofactors Mg²⁺, K⁺ uniprot.org
Substrates ATP, UDP-N-acetylmuramoyl-L-alanine, D-glutamic acid nih.gov
Products ADP, phosphate, UDP-N-acetylmuramoyl-L-alanyl-D-glutamate embopress.org

This table presents data for the MurD enzyme from Escherichia coli.

The third amino acid is added by MurE ligase, an enzyme that exhibits significant specificity between different bacterial species. In many Gram-negative bacteria, MurE adds meso-diaminopimelic acid (mDAP), whereas in many Gram-positive bacteria, such as Staphylococcus aureus, it adds L-lysine. nih.gov For the synthesis of the Ala-D-gamma-Glu-Lys-D-Ala-D-Ala pentapeptide, the L-lysine-adding activity is essential.

The S. aureus MurE enzyme (MurESa) catalyzes the ATP-dependent ligation of L-lysine to the C-terminus of D-glutamate in the UDP-MurNAc-dipeptide. nih.gov Structural studies reveal that the binding pocket for L-lysine is defined by electrostatic interactions, with key residues including Glu-460 and Asp-406 interacting with the ε-amino group of the lysine (B10760008) substrate. nih.gov The reaction mechanism is analogous to other Mur ligases, involving the formation of a transient UDP-MurNAc-phosphodipeptide intermediate that is then attacked by the incoming L-lysine to form the UDP-MurNAc-tripeptide. nih.gov

Separate from the main Mur ligase pathway, but essential for its completion, is the synthesis of the D-alanyl-D-alanine dipeptide. This reaction is catalyzed by D-Ala-D-Ala ligase (Ddl), an ATP-dependent enzyme that joins two molecules of D-alanine. proteopedia.orgnih.gov The resulting dipeptide is subsequently added to the UDP-MurNAc-tripeptide by the MurF ligase to complete the pentapeptide.

The catalytic mechanism of Ddl involves two distinct half-reactions and significant conformational changes: nih.govnih.gov

Acyl-Phosphate Formation : The carboxylate of the first D-alanine molecule (which binds to a higher-affinity site) performs a nucleophilic attack on the γ-phosphate of ATP. nih.govnih.gov This forms a D-alanyl-phosphate intermediate and ADP. nih.gov

Peptide Bond Formation : The amino group of a second D-alanine molecule (bound at a lower-affinity site) then attacks the acyl-phosphate intermediate. nih.govnih.gov This leads to the formation of a tetrahedral intermediate which subsequently collapses to release the D-alanyl-D-alanine dipeptide and inorganic phosphate. nih.gov

The enzyme undergoes substantial conformational changes, often involving a "lid loop," to enclose the substrates in the active site for catalysis. nih.govresearchgate.net

EnzymeSubstratesProductMechanism Highlights
D-Ala-D-Ala Ligase (Ddl) 2 D-alanine, ATPD-alanyl-D-alanine, ADP, PᵢATP-dependent ligation; involves acyl-phosphate and tetrahedral intermediates; utilizes two distinct D-Ala binding sites. nih.govnih.gov

This table summarizes the reaction catalyzed by D-Ala-D-Ala Ligase.

Terminal Addition of D-Alanyl-D-Alanine to UDP-MurNAc-Tripeptide by MurF Ligase

The cytoplasmic assembly of the peptidoglycan precursor culminates in the action of the MurF ligase. nih.govnih.gov This essential enzyme catalyzes the final intracellular step: the ATP-dependent addition of the D-Alanyl-D-Alanine dipeptide to the UDP-MurNAc-tripeptide (L-Ala-γ-D-Glu-L-Lys). nih.govnih.govoup.com The product of this reaction is the complete UDP-MurNAc-pentapeptide, which contains the full Ala-D-gamma-Glu-Lys-D-Ala-D-Ala sequence. nih.govasm.org

The Mur ligase family, including MurF, is characterized by a conserved catalytic mechanism and structural similarities, making them attractive targets for the development of broad-spectrum antibacterial agents. nih.govoup.com The essential nature of MurF is underscored by the fact that its inhibition halts the production of the necessary building blocks for the cell wall, ultimately leading to cell death. nih.gov

EnzymeSubstratesProductFunction
MurF Ligase UDP-MurNAc-tripeptide, D-Alanyl-D-Alanine, ATPUDP-MurNAc-pentapeptide, ADP, PiCatalyzes the final cytoplasmic step in peptidoglycan precursor synthesis.

Membrane-Associated Stages of Peptidoglycan Assembly

With the synthesis of the UDP-MurNAc-pentapeptide complete, the process moves from the cytoplasm to the cell membrane for the subsequent stages of assembly and translocation.

Translocation of the Pentapeptide-Containing Precursor (Lipid I and Lipid II Formation)

The newly synthesized UDP-MurNAc-pentapeptide is transferred to a lipid carrier molecule, undecaprenyl phosphate (C55-P), which is embedded in the cytoplasmic membrane. nih.govsigmaaldrich.com This reaction, which forms the first lipid-linked intermediate known as Lipid I, is a critical juncture, moving the hydrophilic precursor to the membrane environment. nih.govnih.gov Subsequently, a molecule of N-acetylglucosamine (GlcNAc) is added to Lipid I. nih.govwikipedia.org This results in the formation of Lipid II, the final monomeric unit of peptidoglycan, which is now ready to be transported across the cell membrane. nih.govnih.gov The entire Lipid II molecule consists of the disaccharide-pentapeptide anchored to the membrane via the bactoprenol-pyrophosphate. wikipedia.org

Role of Specific Transferases (e.g., MraY)

The formation of Lipid I is catalyzed by the integral membrane protein MraY, also known as phospho-N-acetylmuramoyl-pentapeptide translocase. nih.govresearchgate.netnih.gov MraY facilitates the transfer of the phospho-MurNAc-pentapeptide portion from UDP-MurNAc-pentapeptide to the undecaprenyl phosphate carrier. nih.govnih.gov This enzyme is highly conserved across a wide range of bacterial species, highlighting its fundamental role in cell wall biosynthesis and making it a prime target for novel antibiotics. researchgate.netresearchgate.net Following the action of MraY, the enzyme MurG catalyzes the addition of GlcNAc to Lipid I, completing the synthesis of Lipid II on the inner side of the cytoplasmic membrane. asm.orgnih.gov

IntermediateCompositionLocationEnzyme
Lipid I Undecaprenyl-pyrophosphoryl-MurNAc-pentapeptideCytoplasmic membraneMraY
Lipid II Undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide-GlcNAcCytoplasmic membraneMurG

Peptidoglycan Cross-Linking and Maturation

Once Lipid II is translocated across the cytoplasmic membrane to the exterior, the final and essential steps of peptidoglycan maturation occur, resulting in a strong, mesh-like cell wall.

Role of Penicillin-Binding Proteins (PBPs) in Transpeptidation

Penicillin-Binding Proteins (PBPs) are a group of enzymes located on the outer surface of the cytoplasmic membrane that are responsible for the final stages of peptidoglycan synthesis. wikipedia.orgnih.gov These enzymes catalyze two crucial reactions: transglycosylation and transpeptidation. oup.comnih.gov The transglycosylation reaction involves the polymerization of the disaccharide-pentapeptide units from Lipid II into long glycan chains. nih.gov The transpeptidation reaction then creates cross-links between these glycan chains by forming peptide bridges between the pentapeptide side chains. oup.complos.org This cross-linking is what gives the peptidoglycan its structural integrity and rigidity. nih.gov The inhibition of these enzymes by β-lactam antibiotics, such as penicillin, prevents this cross-linking, leading to a weakened cell wall and eventual cell lysis. wikipedia.orgnih.gov

Formation of Peptide Bridges and Cleavage of Terminal D-Ala

The transpeptidation reaction, catalyzed by PBPs, involves the formation of a peptide bond between the penultimate D-alanine of one pentapeptide chain (the donor) and the diamino acid (in this case, lysine) of an adjacent pentapeptide chain (the acceptor). nih.govoup.com This reaction is energetically driven by the cleavage and release of the terminal D-alanine residue from the donor pentapeptide. libretexts.orgnih.gov This cleavage is a hallmark of the maturation of the peptidoglycan, converting the pentapeptide into a tetrapeptide within the final structure. libretexts.org The resulting cross-linked structure creates the robust, three-dimensional network of the bacterial cell wall. nih.gov

ProcessKey EnzymesActionResult
Transglycosylation PBPs (Class A)Polymerization of Lipid II unitsFormation of linear glycan chains
Transpeptidation PBPs (Class A and B)Cross-linking of peptide side chainsFormation of a rigid, mesh-like peptidoglycan layer
Terminal D-Ala Cleavage PBPs (Transpeptidases)Hydrolysis of the terminal D-AlaProvides energy for transpeptidation and maturation of the cell wall

Enzymatic Interactions and Degradation of the Peptidoglycan Pentapeptide

Bacteriophage Endolysins and their Cleavage Specificities

Bacteriophages, viruses that infect bacteria, produce enzymes called endolysins at the end of their lytic cycle to degrade the host's cell wall and release new phage particles. nih.govresearchgate.net These enzymes are highly efficient peptidoglycan hydrolases and often exhibit a modular structure with distinct catalytic and cell wall binding domains. nih.govnih.gov

Endolysins can possess various catalytic activities, targeting different bonds within the peptidoglycan structure. nih.govresearchgate.net With respect to the pentapeptide stem, endopeptidases are the relevant class of endolysins. These enzymes cleave peptide bonds within the stem peptide or the cross-bridge connecting adjacent stems. nih.govresearchgate.net

For example, some staphylococcal endolysins contain a CHAP (cysteine, histidine-dependent amidohydrolase/peptidase) domain that can cleave the D-Ala-Gly bond within the pentaglycine (B1581309) bridge of Staphylococcus aureus peptidoglycan. nih.gov Other endolysins, like Lc-Lys-2 from a Lactobacillus casei prophage, exhibit γ-D-glutamyl-L-lysyl endopeptidase activity, cleaving the bond between D-iso-Gln and L-Lys within the peptide stem. nih.gov Another example is an amidase, Lc-Lys, which cleaves the bond between MurNAc and L-Ala. nih.gov

Endolysin Domain/ExampleCleavage SpecificityTarget Organism Example
CHAP domainD-Ala-Gly bond in pentaglycine bridgeStaphylococcus aureus
Lc-Lys-2γ-D-glutamyl-L-lysyl bondLactobacillus casei
Lc-Lys (Amidase)MurNAc-L-Ala amide bondLactobacillus casei

The specificity of endolysins is often determined by their cell wall binding domains (CWBDs), which recognize specific motifs within the peptidoglycan. nih.govnih.gov However, the catalytic domains also have substrate preferences. While the full peptidoglycan structure is the natural substrate, studies have sought to identify the minimal sequences required for enzymatic activity.

For many endolysins, particularly those from phages infecting Gram-negative bacteria which often have a simpler, globular structure, the presence of specific amino acid sequences or short peptide motifs within the stem peptide is crucial for recognition and cleavage. nih.govbiorxiv.org The design of engineered lysins and antimicrobial peptides derived from them often relies on identifying these minimal active regions. For instance, peptides derived from lysins, such as P87, have been shown to possess antimicrobial activity, indicating that fragments of the full enzyme can retain function. nih.govmdpi.com The activity of engineered lysins, like 1D10, which targets Acinetobacter baumannii, demonstrates that specific domains can be combined to create novel enzymes with targeted lytic capabilities, though their precise minimal substrate sequence requirements are a subject of ongoing research. asm.org The interaction of these enzymes with the pentapeptide is a critical determinant of their bacteriolytic efficacy.

Peptidoglycan Recycling Pathways in Bacteria

The bacterial cell wall, a vital structure composed of peptidoglycan, undergoes continuous remodeling during growth and division. This dynamic process generates peptidoglycan fragments that are not discarded but are efficiently salvaged and reutilized through sophisticated recycling pathways. This process is crucial for bacterial physiology, contributing to cell wall homeostasis, antibiotic resistance, and evasion of the host immune system. The core of this recycling mechanism involves the enzymatic breakdown of peptidoglycan components, including the pentapeptide side chain, L-Ala-D-γ-Glu-L-Lys-D-Ala-D-Ala, and their subsequent transport and reintegration into biosynthetic pathways.

During cell wall turnover, enzymes such as lytic transglycosylases and endopeptidases cleave the peptidoglycan sacculus, releasing muropeptides into the periplasm. nih.gov These fragments, which can include the intact pentapeptide attached to N-acetylmuramic acid (MurNAc) and N-acetylglucosamine (GlcNAc), are the initial substrates for the recycling process.

The initial enzymatic modification of the pentapeptide often occurs in the periplasm. D,D-carboxypeptidases , a class of penicillin-binding proteins (PBPs), play a pivotal role by cleaving the terminal D-alanine from the pentapeptide, converting it into a tetrapeptide (L-Ala-D-γ-Glu-L-Lys-D-Ala). nih.govnih.gov This action is a critical control point, as it regulates the availability of pentapeptide donors required for the formation of cross-links in the growing peptidoglycan network. nih.gov Several D,D-carboxypeptidases, such as PBP5 and PBP6b in Escherichia coli, have been identified, with some exhibiting specialized roles under different environmental conditions, like acidic pH. nih.gov

Once breakdown products are generated in the periplasm, they are transported into the cytoplasm. In many Gram-negative bacteria, this is primarily mediated by the permease AmpG . asm.org AmpG is an integral membrane protein that specifically recognizes and transports anhydro-muropeptides, which are products of lytic transglycosylase activity. frontiersin.org

Inside the cytoplasm, a series of enzymatic reactions further degrade the imported muropeptides to recover their constituent parts. Key enzymes in this cytoplasmic phase include:

N-acetyl-β-D-glucosaminidase (NagZ) : This enzyme cleaves the β-1,4 glycosidic bond between GlcNAc and MurNAc in disaccharide-containing muropeptides. researchgate.net

N-acetylmuramyl-L-alanine amidase (AmpD) : AmpD hydrolyzes the amide bond between MurNAc and the L-alanine of the peptide stem, separating the sugar and peptide moieties. frontiersin.org

L,D-carboxypeptidase (LdcA) : This cytoplasmic enzyme acts on the tetrapeptide, cleaving the L-Lys-D-Ala bond to produce a tripeptide (L-Ala-D-γ-Glu-L-Lys). escholarship.orgnih.gov This tripeptide is a crucial substrate for the next step in the recycling pathway.

Murein peptide ligase (Mpl) : Mpl directly links the recycled tripeptide to UDP-MurNAc, reintroducing it into the mainstream peptidoglycan synthesis pathway. nih.gov

This intricate pathway ensures the efficient reuse of valuable molecular components, saving energy and resources for the bacterial cell. The coordinated action of these enzymes highlights the elegance and necessity of peptidoglycan recycling for bacterial survival and adaptation.

Enzyme ClassSpecific Enzyme Example(s)LocationSubstrateProductFunction in Recycling
D,D-Carboxypeptidase PBP5, PBP6b, DacA1, AmpHPeriplasmL-Ala-D-γ-Glu-L-Lys-D-Ala-D-Ala (Pentapeptide)L-Ala-D-γ-Glu-L-Lys-D-Ala (Tetrapeptide) + D-AlaRegulates the pool of pentapeptides available for transpeptidation. nih.govnih.gov
Permease AmpGInner MembraneAnhydro-muropeptides (e.g., GlcNAc-anhMurNAc-tetrapeptide)Cytoplasmic anhydro-muropeptidesTransports peptidoglycan fragments from the periplasm to the cytoplasm. asm.orgfrontiersin.org
N-acetyl-β-D-glucosaminidase NagZCytoplasmGlcNAc-MurNAc containing muropeptidesSeparated GlcNAc and MurNAc-peptideCleaves the sugar backbone of muropeptides. researchgate.net
Amidase AmpDCytoplasmMurNAc-peptideMurNAc + Peptide (e.g., tetrapeptide or tripeptide)Separates the peptide stem from the MurNAc sugar. frontiersin.org
L,D-Carboxypeptidase LdcACytoplasmL-Ala-D-γ-Glu-L-Lys-D-Ala (Tetrapeptide)L-Ala-D-γ-Glu-L-Lys (Tripeptide) + D-AlaGenerates tripeptides for direct recycling. escholarship.orgnih.gov
Ligase MplCytoplasmTripeptide + UDP-MurNAcUDP-MurNAc-tripeptideReincorporates the recycled peptide into the peptidoglycan synthesis pathway. nih.gov

Role in Antibiotic Action and Mechanisms of Resistance

Interaction with Glycopeptide Antibiotics (e.g., Vancomycin)

Vancomycin (B549263) exerts its antibacterial effect by targeting the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting cell wall synthesis. nih.govasm.org This specific binding prevents the proper formation of the bacterial cell wall, leading to cell lysis and death. youtube.comyoutube.com

The high-affinity interaction between vancomycin and the D-Ala-D-Ala terminus is stabilized by the formation of five crucial hydrogen bonds. acs.orgacs.org These bonds form a well-defined binding pocket, effectively sequestering the pentapeptide and preventing its use in cell wall construction. acs.orgresearchgate.net The stability of this complex is a key determinant of vancomycin's efficacy.

By binding to the D-Ala-D-Ala end of the peptidoglycan precursor, vancomycin creates a bulky physical barrier. researchgate.net This steric hindrance blocks the action of transpeptidase enzymes, which are essential for cross-linking the peptide chains to form a stable peptidoglycan mesh. nih.govyoutube.com The inhibition of this transpeptidation step is a primary mechanism by which vancomycin halts cell wall biosynthesis. youtube.com

Mechanisms of Acquired Antibiotic Resistance Involving Pentapeptide Modification

The widespread use of vancomycin has led to the emergence of resistant bacterial strains, which have developed sophisticated mechanisms to alter the antibiotic's target.

A primary mechanism of high-level vancomycin resistance involves the substitution of the terminal D-alanine with D-lactate, forming a D-Ala-D-Lac depsipeptide. asm.orgresearchgate.net This seemingly minor chemical change has a profound impact on the efficacy of vancomycin.

The synthesis of the altered peptidoglycan precursor is orchestrated by a set of resistance genes, most notably the van gene clusters. Within these clusters, specific ligases play a pivotal role. VanA and VanB are D-Ala-D-Lac ligases that catalyze the formation of the D-Ala-D-Lac depsipeptide. pnas.orgnih.govacs.org VanG is another ligase associated with resistance, though it is phylogenetically distinct. nih.govnih.govfrontiersin.org These enzymes exhibit a crucial switch in substrate specificity, favoring D-lactate over D-alanine for the terminal position. pnas.orgacs.org

LigaseFunctionResistance Type
VanA Synthesizes D-Ala-D-LacHigh-level vancomycin resistance
VanB Synthesizes D-Ala-D-LacVancomycin resistance
VanG Synthesizes D-Ala-D-SerLow-level vancomycin resistance

The replacement of the amide bond in D-Ala-D-Ala with an ester bond in D-Ala-D-Lac is the molecular basis for the dramatic decrease in vancomycin's binding affinity. This substitution results in the loss of one of the five hydrogen bonds that stabilize the vancomycin-pentapeptide complex and introduces electrostatic repulsion. acs.orgacs.org This seemingly subtle alteration leads to a roughly 1,000-fold reduction in binding affinity, rendering the antibiotic ineffective. acs.orgasm.orgresearchgate.net

Peptidoglycan TerminusVancomycin Binding AffinityConsequence
D-Ala-D-Ala HighInhibition of cell wall synthesis, bacterial cell death
D-Ala-D-Lac Reduced ~1000-foldIneffective binding, vancomycin resistance
D-Ala-D-Ser Reduced ~6-foldLowered vancomycin affinity, low-level resistance

The Role of Ala-D-gamma-Glu-Lys-D-Ala-D-Ala in Antibiotic Action and Resistance

The pentapeptide, Ala-D-gamma-Glu-Lys-D-Ala-D-Ala, is a critical component in the biosynthesis of the bacterial cell wall. medchemexpress.comsigmaaldrich.comugap.fr It serves as the terminal sequence of the peptidoglycan precursor, a fundamental building block for the protective peptidoglycan layer that encases bacteria. researchgate.netsigmaaldrich.com The unique D-alanyl-D-alanine (D-Ala-D-Ala) terminus of this pentapeptide is the primary target for a class of powerful antibiotics known as glycopeptides, which includes vancomycin. researchgate.netpharmacy180.com However, bacteria have evolved sophisticated mechanisms to alter this target, leading to antibiotic resistance and significant clinical challenges.

Enzymatic Degradation of D-Ala-D-Ala by VanX Dipeptidase

A key mechanism of vancomycin resistance involves the enzymatic degradation of the D-Ala-D-Ala dipeptide by an enzyme called VanX. bohrium.comnih.gov VanX is a zinc-dependent D,D-dipeptidase that plays a crucial role in bacterial resistance to vancomycin. bohrium.comnih.gov

The emergence of vancomycin-resistant enterococci (VRE) is a major public health concern, and the VanX enzyme is essential for this resistance. bohrium.com In resistant bacteria, a cluster of genes, often located on a mobile genetic element called a transposon, directs the synthesis of an alternative cell wall precursor. nih.govoup.com This alternative pathway produces a depsipeptide, D-alanyl-D-lactate (D-Ala-D-Lac), instead of the usual D-Ala-D-Ala. nih.govoup.com Vancomycin has a significantly lower binding affinity for D-Ala-D-Lac, rendering the antibiotic ineffective. oup.com

The role of VanX is to specifically hydrolyze the native D-Ala-D-Ala dipeptides that are still produced by the host bacterium's own enzymes. nih.govnih.gov By eliminating the D-Ala-D-Ala pool, VanX ensures that the cell wall is predominantly built with the vancomycin-resistant D-Ala-D-Lac precursors. nih.gov This selective degradation is critical for maintaining high-level vancomycin resistance. nih.gov

Kinetic Properties of VanX Enzymes

Enzyme Source Organism Kcat (s⁻¹) KM (µM) Kcat/KM (s⁻¹mM⁻¹)
EntVanX Enterococcus faecalis 26 80 325
StoVanX Streptomyces toyocaensis 12 4 3,000

This table presents a comparison of the kinetic parameters for VanX enzymes from different bacterial species, highlighting the efficiency of D-Ala-D-Ala hydrolysis. nih.gov

The catalytic mechanism of VanX involves a zinc ion and a catalytic base, glutamate-181, located within a small, compact active site that accommodates the dipeptide substrate. bohrium.comnih.gov The enzyme exhibits narrow substrate specificity, primarily acting on D-alanyl-D-alanine and closely related dipeptides. bohrium.com

Clinical Implications of Pentapeptide-Mediated Resistance

The alteration of the terminal pentapeptide of the peptidoglycan precursor from D-Ala-D-Ala to D-Ala-D-Lac or, in some cases, D-alanyl-D-serine (D-Ala-D-Ser), has profound clinical implications. oup.comwikipedia.org This change is the molecular basis for resistance to glycopeptide antibiotics like vancomycin in various clinically significant bacteria, including Enterococcus species. oup.comnih.gov

The development of vancomycin resistance, mediated by the van gene clusters (such as vanA, vanB, and vanD), poses a significant threat to the effective treatment of serious infections caused by Gram-positive bacteria. oup.comnih.govnih.gov Vancomycin has long been a last-resort antibiotic for treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). pharmacy180.comnih.gov The emergence and spread of vancomycin-resistant enterococci (VRE) and the potential for transfer of these resistance genes to other pathogens like S. aureus are major concerns in clinical practice. pharmacy180.comoup.com

The loss of a single hydrogen bond between vancomycin and the altered D-Ala-D-Lac terminus results in a 1,000-fold reduction in binding affinity, rendering the antibiotic ineffective. pharmacy180.comnih.gov This high-level resistance severely limits therapeutic options for patients with infections caused by these resistant strains. bohrium.comnih.gov

Types of Vancomycin Resistance in Enterococcus

Resistance Type Resistance Profile
Van-A Resistant to vancomycin and teicoplanin
Van-B Resistant to vancomycin, susceptible to teicoplanin

This table summarizes the different phenotypes of vancomycin resistance observed in enterococci, which are determined by the specific van gene cluster present. wikipedia.org

The clinical challenge is further compounded by the fact that these resistance genes are often carried on mobile genetic elements, such as transposons and plasmids, which can facilitate their spread between different bacterial species and strains. oup.com This horizontal gene transfer contributes to the dissemination of antibiotic resistance in both hospital and community settings.

Synthetic Methodologies and Chemical Modifications of the Pentapeptide

Solid-Phase Peptide Synthesis (SPPS) of Ala-D-gamma-Glu-Lys-D-Ala-D-Ala and its Analogs

Solid-phase peptide synthesis (SPPS) has emerged as a powerful and versatile technique for the chemical assembly of peptides like Ala-D-gamma-Glu-Lys-D-Ala-D-Ala and its various analogs. nih.govcapes.gov.brlsu.edu This method offers several advantages over traditional solution-phase synthesis, including the ability to use excess reagents to drive reactions to completion and simplified purification processes. lsu.edu

The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, often a resin. lsu.edu A common strategy employed is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile tert-butyl (tBu) groups for side-chain protection. nih.govgoogle.com

The synthesis process generally follows a cyclical procedure:

Deprotection: The Fmoc group of the resin-bound amino acid is removed, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose the free amine. nih.gov

Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine of the preceding residue. Common activating agents include dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in the presence of an additive like N-hydroxysuccinimide (HOBt). capes.gov.brnih.gov

Washing: Excess reagents and byproducts are washed away, leaving the purified, elongated peptide attached to the resin.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA). capes.gov.brgoogle.com

Researchers have successfully applied SPPS to synthesize various peptidoglycan fragments. For instance, a modular synthesis on solid support has been used to create extended PG fragment analogs, demonstrating the capability to produce structurally complex molecules. nih.gov This includes the synthesis of peptides with specific cross-links, such as the 3-3 (L-Lys-L-Lys) and 3-4 (L-Lys-D-Ala-L-Lys) linkages found in bacterial cell walls. nih.gov

Reagent/MethodPurposeCommon Examples
Solid Support Insoluble matrix for peptide assemblyWang resin, 2-chlorotrityl chloride resin
Protecting Group (Nα) Protects the amino group during couplingFmoc (9-fluorenylmethoxycarbonyl)
Protecting Group (Side-chain) Protects reactive amino acid side chainstBu (tert-butyl), Boc (tert-butyloxycarbonyl), Trt (trityl)
Coupling Reagent Activates the carboxylic acid for amide bond formationDIC (diisopropylcarbodiimide), HOBt (N-hydroxysuccinimide)
Cleavage Reagent Releases the synthesized peptide from the resinTFA (trifluoroacetic acid)

Chemoenzymatic Approaches for Peptidoglycan Fragment Synthesis

Chemoenzymatic synthesis represents a powerful strategy that combines the precision of enzymatic catalysis with the flexibility of chemical synthesis to construct complex molecules like peptidoglycan fragments. mdpi.com This approach can overcome some of the challenges associated with purely chemical methods, such as the need for extensive protecting group manipulations and the difficulty in achieving specific stereochemistry.

The biosynthesis of the pentapeptide precursor in bacteria involves a series of enzymatic steps in the cytoplasm. mdpi.comnih.gov Key enzymes in this pathway include:

Mur ligases (MurC, MurD, MurE, MurF): These enzymes sequentially add the amino acids L-alanine, D-glutamate, L-lysine (or meso-diaminopimelic acid), and the D-Ala-D-Ala dipeptide to UDP-N-acetylmuramic acid (UDP-MurNAc). mdpi.comnih.gov

D-alanine ligase (Ddl): This enzyme synthesizes the D-Ala-D-Ala dipeptide. mdpi.com

Chemoenzymatic approaches can leverage these enzymes, or others, to build specific peptidoglycan fragments. For example, a fluorescently modified tripeptide probe was developed based on the peptidoglycan recycling pathway in Escherichia coli. nih.gov This probe, mimicking the natural recycling substrate, was incorporated into the cell wall, demonstrating the potential of using cellular machinery for targeted labeling. nih.govrsc.org

Incorporation of Non-Canonical D-Amino Acids and Chemical Tags

The ability to incorporate non-canonical (unnatural) D-amino acids and chemical tags into the pentapeptide structure is a cornerstone of modern peptidoglycan research. nih.govresearchgate.net This allows for the introduction of fluorescent reporters, bioorthogonal handles, and other functionalities to study peptidoglycan synthesis, dynamics, and localization in living bacteria. capes.gov.brrsc.org

Design and Synthesis of Fluorescent D-Amino Acid Analogs (FDAAs)

Fluorescent D-amino acid analogs (FDAAs) are powerful tools for visualizing active peptidoglycan synthesis in real-time. nih.govnih.govresearchgate.net These probes are designed to be recognized and incorporated by the bacterial cell wall synthesis machinery, effectively "lighting up" the sites of new cell wall construction. capes.gov.br

The synthesis of FDAAs typically follows a modular approach, allowing for the creation of a diverse library of probes with different fluorescent properties. nih.govresearchgate.net A common synthetic route involves:

Starting with a diamino acid, such as D-lysine.

Protecting one of the amino groups (e.g., with a Boc group).

Reacting the other free amino group with a commercially available fluorophore.

Deprotecting the remaining amino group to yield the final FDAA.

This modularity has led to the development of FDAAs that emit light across the visible spectrum, including blue, green, and red fluorescent probes. nih.govresearchgate.net

FDAA ExampleFluorophoreEmission Color
HADA7-hydroxycoumarinBlue
NADANitrobenzoxadiazoleGreen
FDLFluoresceinGreen
TDLTAMRARed

Data sourced from multiple studies. capes.gov.brnih.govresearchgate.net

Strategies for Post-Labeling and Visualization

In addition to the direct use of FDAAs, another powerful strategy involves a two-step "post-labeling" approach. rsc.orgrsc.org This method utilizes bioorthogonal chemistry, often referred to as "click chemistry," to attach a reporter molecule to a modified peptidoglycan precursor after its incorporation into the cell wall. nih.govnih.gov

The process typically involves:

Metabolic Labeling: Bacteria are fed a D-amino acid analog containing a small, bioorthogonal handle, such as an alkyne or an azide (B81097). nih.govrsc.org The bacterial enzymes incorporate this modified amino acid into the peptidoglycan.

Click Reaction: A fluorescent dye containing a complementary bioorthogonal group (e.g., an azide to react with an alkyne) is added. nih.gov A highly specific and efficient click reaction then occurs, covalently attaching the fluorophore to the newly synthesized peptidoglycan. rsc.org

This two-step labeling strategy offers several advantages, including the ability to use smaller, less obtrusive probes for the initial metabolic labeling, which can improve incorporation efficiency. rsc.org It also provides flexibility in the choice of the reporter molecule, as a wide variety of fluorescent dyes can be modified with the appropriate click chemistry handle. researchgate.net These techniques have been successfully used to visualize peptidoglycan in a range of bacteria, including those where direct detection has been challenging. nih.gov

Structure Activity Relationship Sar Studies of the Peptidoglycan Pentapeptide

Conformational Flexibility and Structural Dynamics

The pentapeptide Ala-D-gamma-Glu-Lys-D-Ala-D-Ala exhibits significant conformational flexibility, a characteristic that is crucial for its biological function. This inherent flexibility allows the peptide to adopt various spatial arrangements, facilitating its interaction with a diverse range of enzymes and proteins.

Computational studies and molecular modeling have indicated that the peptide does not possess a single rigid structure but rather exists as an ensemble of conformations in solution. This dynamic nature is particularly pronounced in the terminal D-Ala-D-Ala dipeptide, which can readily change its orientation. This flexibility is essential for the peptide to fit into the active sites of various enzymes, such as transpeptidases and carboxypeptidases, which are involved in the final stages of peptidoglycan synthesis and modification.

Due to this high degree of flexibility, generating a single, stable 3D conformer for this peptide is challenging. researchgate.netnih.gov The peptide's dynamic behavior is a key aspect of its function, allowing it to be a versatile substrate for multiple enzymatic processes.

Influence of D-Amino Acid Chirality on Biological Activity and Stability

The presence of D-amino acids in the Ala-D-gamma-Glu-Lys-D-Ala-D-Ala sequence is a hallmark of bacterial peptidoglycan and plays a pivotal role in its biological activity and stability. nih.govjst.go.jp Unlike the L-amino acids that are predominantly found in proteins, the D-isomers provide significant resistance to degradation by most host proteases, which are stereospecific for L-amino acids. nih.govnih.govyoutube.com This proteolytic resistance is vital for maintaining the structural integrity of the bacterial cell wall. jst.go.jp

The specific D-amino acids in this pentapeptide, D-gamma-glutamic acid and the two C-terminal D-alanines, are not incorporated into the peptide chain via ribosomal synthesis but are the products of specific bacterial enzymes, such as racemases, which convert L-amino acids to their D-enantiomers. nih.govnih.gov The D-Ala and D-Glu residues are the most common D-amino acids found in the peptidoglycan of various bacterial species. nih.gov

The chirality of these amino acids directly influences the three-dimensional structure of the peptide and, consequently, its interactions with other molecules. The terminal D-Ala-D-Ala motif is particularly critical, serving as a recognition site for enzymes involved in cell wall cross-linking. oup.comresearchgate.net Alterations in the chirality at these positions can significantly impact the peptide's biological function and its recognition by both bacterial and host proteins.

Key Residues and Domains for Enzyme Recognition and Binding

Specific residues and domains within the Ala-D-gamma-Glu-Lys-D-Ala-D-Ala pentapeptide are crucial for its recognition and binding by a variety of enzymes. The C-terminal D-alanyl-D-alanine (D-Ala-D-Ala) moiety is arguably the most critical recognition element. oup.comresearchgate.net

This dipeptide is the substrate for DD-transpeptidases (also known as penicillin-binding proteins or PBPs), which catalyze the formation of cross-links between adjacent peptide stems in the peptidoglycan sacculus. nih.govyoutube.comwikipedia.org During this reaction, the terminal D-alanine is cleaved. nih.gov The glycopeptide antibiotic vancomycin (B549263) exerts its effect by binding with high affinity to the D-Ala-D-Ala terminus, sterically hindering the transpeptidation and transglycosylation reactions, thereby inhibiting cell wall synthesis. researchgate.netnih.govoup.com

The pentapeptide is also a substrate for DD-carboxypeptidases, which can remove the terminal D-alanine residue, a process that modulates the extent of peptidoglycan cross-linking. nih.gov The amino acid at position 3, in this case, Lysine (B10760008), is also important as it is the site of attachment for the cross-bridge that connects to an adjacent peptide chain in many Gram-positive bacteria. nih.gov

Enzyme/MoleculeKey Recognition MotifConsequence of Binding
DD-Transpeptidases (PBPs) D-Ala-D-AlaCatalyzes cross-linking of peptidoglycan chains, cleavage of terminal D-Ala. nih.govnih.gov
Vancomycin D-Ala-D-AlaInhibition of cell wall synthesis by blocking transpeptidation and transglycosylation. researchgate.netnih.gov
DD-Carboxypeptidases D-Ala-D-AlaRemoval of the terminal D-Ala, regulating the degree of cross-linking. nih.gov
L,D-Transpeptidases Tetrapeptide stem (after D-Ala removal)Formation of alternative 3-3 cross-links. nih.gov

Ligand-Protein Interactions with Host Immune Factors (e.g., Peptidoglycan Recognition Proteins - PGRPs)

The Ala-D-gamma-Glu-Lys-D-Ala-D-Ala pentapeptide and its fragments are potent elicitors of the host's innate immune response. biorxiv.orgnih.govnih.gov These molecules are recognized as pathogen-associated molecular patterns (PAMPs) by a class of host proteins known as peptidoglycan recognition proteins (PGRPs). nih.govnih.govresearchgate.net

PGRPs are a conserved family of proteins that can bind to peptidoglycan and, in some cases, possess enzymatic activity to hydrolyze it. nih.gov The recognition of peptidoglycan fragments by PGRPs can trigger various immune signaling pathways, leading to the production of antimicrobial peptides and inflammatory cytokines. biorxiv.orgacs.org

Specifically, Lys-type peptidoglycan, which contains L-Lysine at the third position of the peptide stem, is preferentially recognized by certain PGRPs, such as PGRP-SA in Drosophila, which activates the Toll signaling pathway. nih.gov While the entire pentapeptide can be a recognition motif, smaller fragments, such as the muramyl dipeptide (MDP) consisting of N-acetylmuramic acid linked to L-Ala-D-Glu, are also potent activators of intracellular pattern recognition receptors like NOD2. biorxiv.orgacs.org The interaction between peptidoglycan fragments and host immune factors is a critical aspect of the host's ability to detect and respond to bacterial infections. nih.govnih.gov

Host Immune FactorRecognized Peptidoglycan MotifResulting Immune Response
PGRPs (e.g., PGRP-SA) Lys-type peptidoglycan, including fragments containing the Lys residue. nih.govActivation of immune signaling pathways (e.g., Toll pathway), leading to antimicrobial responses. nih.gov
NOD2 Muramyl dipeptide (MurNAc-L-Ala-D-Glu)Activation of NF-κB signaling and inflammatory responses. biorxiv.orgacs.org

Analytical Methodologies for Detection and Quantification of the Pentapeptide

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the analysis of peptidoglycan components, providing powerful methods for separating complex mixtures. nih.gov High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are central to these analyses. nih.govnih.gov

HPLC and UPLC are premier techniques for separating and quantifying peptidoglycan-derived muropeptides, including the pentapeptide. nih.govnih.gov These methods separate components of a liquid sample based on their differential interactions with a stationary phase (a tightly packed column) and a mobile phase (a liquid solvent). nih.gov

Reverse-phase HPLC (RP-HPLC) is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent, typically a mixture of water and an organic solvent like acetonitrile, often with an acid modifier like formic acid. acs.org The separation is based on the hydrophobicity of the peptides.

UPLC improves upon HPLC by using smaller particle sizes in the column (typically <2 µm), which allows for higher resolution, greater sensitivity, and significantly faster analysis times. nih.gov This high-throughput capability is invaluable for studying the complex chemical composition of the bacterial cell wall under various genetic and chemical perturbations. nih.govnih.gov For instance, UPLC analysis has been optimized for the preparation and analysis of peptidoglycan from Gram-negative bacteria, reducing sample volume and enabling in-line mass spectrometry for confident identification of the resolved components. nih.gov

Table 1: Comparison of HPLC and UPLC for Peptidoglycan Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Typical Particle Size 3-5 µm<2 µm
Resolution GoodVery High
Analysis Time Longer (e.g., hours) nih.govShorter (e.g., minutes) nih.gov
Sample Volume LargerSmaller nih.gov
System Pressure LowerHigher
Primary Application Quantification and purification of muropeptides. nih.govHigh-throughput analysis, detailed structural studies. nih.gov

Gas chromatography (GC) is primarily suited for the analysis of volatile and thermally stable compounds. americanpeptidesociety.org Since peptides like Ala-D-gamma-Glu-Lys-D-Ala-D-Ala are non-volatile, their direct analysis by GC is not feasible. americanpeptidesociety.orgcreative-proteomics.com Instead, GC is used to analyze the constituent amino acids after the peptide has been broken down by acid hydrolysis. creative-proteomics.commdpi.com

To make the amino acids volatile, they must undergo a chemical modification process called derivatization. americanpeptidesociety.orgmdpi.com This process converts the non-volatile amino acids into volatile esters or silylated derivatives that can then be separated and quantified by GC, often coupled with a mass spectrometer (GC-MS) for identification. americanpeptidesociety.org While effective for determining the amino acid composition of the pentapeptide, this method is indirect and does not provide information on the intact peptide sequence or structure. americanpeptidesociety.org

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of peptides. It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise molecular weight determination. creative-proteomics.com When coupled with a separation technique like HPLC or UPLC (LC-MS), it becomes a powerful platform for analyzing complex biological samples. nih.govmdpi.com

For the pentapeptide Ala-D-gamma-Glu-Lys-D-Ala-D-Ala, LC-MS can confirm its presence in a sample by matching its measured molecular weight (488.54 g/mol ) to the expected value. sigmaaldrich.commedchemexpress.com

Tandem mass spectrometry (MS/MS) provides even greater structural detail. In an MS/MS experiment, a specific ion (such as the molecular ion of the pentapeptide) is selected, fragmented, and the m/z of the resulting fragment ions are measured. This fragmentation pattern acts as a "fingerprint," allowing for unambiguous identification and sequencing of the peptide. This technique is crucial for distinguishing the pentapeptide from other related muropeptide structures in the cell wall. acs.org

The presence of both L- and D-amino acids is a hallmark of bacterial peptidoglycan. creative-proteomics.com The pentapeptide itself contains D-Alanine and D-gamma-Glutamic acid. sigmaaldrich.com Distinguishing between these enantiomers (mirror-image isomers) is critical for confirming the structure.

Two-dimensional HPLC (2D-HPLC) offers enhanced separation power compared to single-dimension HPLC by subjecting the sample to two different separation mechanisms. researchgate.netnih.gov A particularly effective approach for peptide analysis is RP-RP 2D-HPLC, where reversed-phase separations are carried out at two different pH values. researchgate.netnih.gov Changing the pH alters the charge and hydrophobicity of peptides, leading to different elution patterns and improved separation. researchgate.net

For resolving enantiomers, specialized chiral chromatography columns are required. nih.gov In a 2D-HPLC setup, the first dimension could be a standard RP-HPLC separation, followed by a second dimension using a chiral column to separate the D- and L-amino acid-containing fragments. nih.gov Alternatively, the peptide can be hydrolyzed, and the resulting amino acids derivatized with a chiral reagent (e.g., Marfey's reagent) before analysis by conventional HPLC, which allows for the separation and quantification of the D- and L-enantiomers. acs.org

Enzymatic Assays for Activity Measurement

Enzymatic assays are used to measure the activity of the enzymes involved in the biosynthesis and modification of the pentapeptide. These assays are vital for screening potential antibiotic inhibitors. nih.gov The synthesis of the D-Ala-D-Ala terminus of the pentapeptide, for example, is catalyzed by the D-Ala-D-Ala ligase enzyme. medchemexpress.com

One common approach is a coupled-enzyme assay. The activity of a specific enzyme is linked to a second reaction that produces a detectable signal, such as a change in absorbance or fluorescence. For instance, ATP consumption during the ligation reaction can be coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, which can be monitored spectrophotometrically at 340 nm.

Pathway assays using whole, osmotically stabilized bacterial cells can simultaneously test all the enzymes in the peptidoglycan biosynthesis pathway. nih.gov By providing radiolabeled precursors, such as [¹⁴C]UDP-GlcNAc, researchers can measure the incorporation of the label into the final peptidoglycan product. nih.govnih.gov The effect of inhibitors on this process can then be quantified by measuring the reduction in radioactivity. nih.gov

Table 2: Examples of Enzymatic Assays in Peptidoglycan Synthesis

Assay TypePrincipleDetection MethodTarget
Pathway Assay Measures incorporation of a radiolabeled substrate into the final peptidoglycan product in whole or permeabilized cells. nih.govScintillation counting of radiolabeled peptidoglycan. nih.govEntire cytoplasmic synthesis pathway. nih.gov
Coupled Spectrophotometric Assay Links ATP hydrolysis by a ligase (e.g., D-Ala-D-Ala ligase) to NADH oxidation via coupled enzymes.Decrease in absorbance at 340 nm.Specific ligase enzymes (MurC, MurD, MurE, MurF, Ddl).
Transpeptidase Activity Assay Monitors the cross-linking reaction catalyzed by penicillin-binding proteins (PBPs) using a synthetic substrate that releases a chromophore upon reaction.Increase in absorbance at a specific wavelength.DD-Transpeptidases (PBPs). nih.gov

Fluorometric and Spectrophotometric Detection Methods

Fluorometric and spectrophotometric methods offer sensitive alternatives for detecting and quantifying peptides. patsnap.com

Spectrophotometric methods often rely on colorimetric assays like the Bicinchoninic acid (BCA) assay or the Bradford assay, which measure the change in absorbance when a reagent binds to proteins or peptides. patsnap.com However, their sensitivity can be limited, and they are susceptible to interference from other molecules in the sample. patsnap.com A more direct method measures the intrinsic UV absorbance of the peptide bond at around 214 nm, though this is also prone to interference.

Fluorometric methods generally provide much higher sensitivity and specificity. patsnap.com One approach involves measuring the intrinsic fluorescence of tryptophan residues within a peptide; however, Ala-D-gamma-Glu-Lys-D-Ala-D-Ala lacks this amino acid. acs.org Therefore, extrinsic fluorescent labeling is required. The peptide can be chemically modified with a fluorescent dye (a fluorophore). The amount of peptide is then quantified by measuring the fluorescence intensity with a fluorometer. nih.gov This technique is particularly useful for microscopy, allowing for the visualization of peptide localization within bacterial cells. nih.gov Imaging Fluorescence Correlation Spectroscopy (Imaging FCS) is an advanced fluorescence technique that can track the dynamics of fluorescently labeled molecules in the bacterial membrane, providing insights into the effects of antimicrobial compounds. nih.gov

Microscopy-Based Techniques for In Situ Visualization of Peptidoglycan Synthesis

The direct observation of peptidoglycan (PG) synthesis within living bacterial cells has been revolutionized by advanced microscopy techniques coupled with innovative chemical probes. These methods allow for the spatiotemporal tracking of the incorporation of peptidoglycan precursors, which include the pentapeptide Ala-D-gamma-Glu-Lys-D-Ala-D-Ala, into the growing cell wall. This provides invaluable insights into the dynamic processes of bacterial growth, cell division, and morphology.

A primary strategy for in situ visualization involves the use of fluorescent D-amino acids (FDAAs). epfl.chrsc.orgnih.govnih.gov These probes are synthetic analogs of D-alanine, the terminal amino acid of the pentapeptide stem, and are readily incorporated into the peptidoglycan structure by the bacterial biosynthetic machinery. nih.gov The inherent promiscuity of the enzymes involved in peptidoglycan synthesis, particularly transpeptidases, allows for the covalent linkage of these fluorescent molecules into the cell wall. nih.gov This labeling strategy is effective across a broad range of bacterial species, including both Gram-positive and Gram-negative bacteria. epfl.chrsc.org

The application of FDAAs in conjunction with fluorescence microscopy enables the real-time visualization of active sites of peptidoglycan synthesis. For instance, researchers can introduce FDAAs to a bacterial culture for a short period, a technique known as pulse-labeling, to highlight the specific zones of new cell wall growth. nih.gov By using different colored FDAAs in sequence, it is possible to create a "virtual time-lapse" to track the progression of cell wall synthesis over time. nih.gov

To overcome the diffraction limit of conventional light microscopy and to visualize the nanoscale architecture of peptidoglycan synthesis, super-resolution microscopy techniques are employed. epfl.chnih.govspringernature.com Single-molecule localization microscopy (SMLM) in combination with specific FDAAs has been particularly powerful in resolving the fine details of peptidoglycan organization. epfl.chnih.govspringernature.com This has allowed for the nanoscale visualization of peptidoglycan biosynthesis in a variety of bacterial species. epfl.ch

Another approach for visualizing peptidoglycan synthesis involves the use of fluorescently labeled antibiotics that specifically bind to components of the peptidoglycan precursors. nih.govpnas.org Vancomycin (B549263), a glycopeptide antibiotic, recognizes and binds to the D-Ala-D-Ala terminus of the pentapeptide. nih.gov Fluorescently tagged vancomycin can therefore be used as a probe to detect the location of these precursors in live cells. nih.govpnas.org Similarly, fluorescent derivatives of ramoplanin, an antibiotic that binds to the diphospho-MurNAc moiety of Lipid II, can also be used to image the sites of new peptidoglycan synthesis. nih.gov

The following table summarizes key research findings related to the in situ visualization of peptidoglycan synthesis:

Fluorescent Probe TypeMicroscopy TechniqueKey Findings
Fluorescent D-Amino Acids (FDAAs)Fluorescence MicroscopyEnables spatiotemporal tracking of peptidoglycan synthesis in live bacteria. nih.gov Allows for pulse-labeling to identify active zones of cell wall growth. nih.gov
Fluorescent D-Amino Acids (FDAAs)Super-Resolution Microscopy (e.g., SMLM)Provides nanoscale resolution of peptidoglycan architecture and synthesis. epfl.chnih.gov
Fluorescent VancomycinFluorescence MicroscopyDetects the D-Ala-D-Ala termini of peptidoglycan precursors, revealing sites of synthesis. nih.govpnas.org
Fluorescent RamoplaninFluorescence MicroscopyBinds to Lipid II, allowing for the visualization of the initiation sites of peptidoglycan synthesis. nih.gov

These microscopy-based methodologies have significantly advanced our understanding of the intricate and dynamic process of peptidoglycan biosynthesis, a fundamental aspect of bacterial physiology.

Academic Research Applications and Therapeutic Potential

Utilization as a Substrate and Probe in Peptidoglycan Biosynthesis Studies

The essential role of Ala-D-gamma-Glu-Lys-D-Ala-D-Ala in the construction of the bacterial cell wall makes it an invaluable substrate for in vitro and in vivo studies of peptidoglycan biosynthesis. Researchers utilize this pentapeptide to investigate the mechanisms of the enzymes involved in cell wall assembly, degradation, and modification. sigmaaldrich.comsigmaaldrich.comugap.fr

By using labeled versions of this peptide, scientists can track its incorporation into the peptidoglycan mesh, providing insights into the spatial and temporal dynamics of cell wall growth. google.comgoogle.com For instance, fluorescently tagged D-amino acids, including derivatives of the D-Ala-D-Ala terminus, have been developed as probes to visualize active sites of peptidoglycan synthesis in real-time. nih.gov These probes allow for the detailed examination of bacterial growth, cell division, and the effects of antibiotics that target cell wall synthesis. acs.org The ability to monitor these processes at a molecular level is critical for understanding bacterial physiology and identifying new targets for antimicrobial agents. nih.govacs.org

Furthermore, synthetic analogs of Ala-D-gamma-Glu-Lys-D-Ala-D-Ala are employed to characterize the substrate specificity of key enzymes like transpeptidases and carboxypeptidases, which are responsible for the cross-linking and maturation of the peptidoglycan layer. google.commoleculardepot.com These studies are fundamental to deciphering the intricate enzymatic machinery that maintains bacterial cell integrity.

Role as an Antigenic Determinant in Immunological Studies

The Ala-D-gamma-Glu-Lys-D-Ala-D-Ala pentapeptide is a significant antigenic determinant of peptidoglycan. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk This means it can be recognized by the host immune system, triggering an immune response. In immunological research, this peptide is used to investigate the mechanisms by which the innate immune system recognizes bacterial components, a critical first step in fighting off infections.

Studies have shown that this pentapeptide can elicit the production of specific antibodies. caymanchem.com For example, antiserum from rabbits immunized with a polypeptide containing the Ala-D-gamma-Glu-Lys-D-Ala-D-Ala sequence can recognize and bind to this specific pentapeptide. caymanchem.com This property is exploited in the development of immunoassays and diagnostic tools to detect bacterial components.

Moreover, the interaction of this peptide with pattern recognition receptors (PRRs) on immune cells is a key area of investigation. Understanding how immune receptors recognize this specific bacterial motif provides insights into the initiation of inflammatory responses and the subsequent adaptive immune response. Research in this area has demonstrated that polymers containing D-amino acids can have distinct immunological properties compared to their L-amino acid counterparts. nih.gov

Research ApplicationOrganism/SystemKey FindingReference
Immunogenicity StudyRabbitsPolymers of D-amino acids are generally not immunogenic, but specificity can be directed towards configurations containing D-amino acids. nih.gov
Antibody ProductionRabbitsImmunization with a polypeptide containing Ala-D-gamma-Glu-Lys-D-Ala-D-Ala elicits antibodies that specifically bind the pentapeptide. caymanchem.com
Innate ImmunityArabidopsisBacteria-derived peptidoglycans containing this motif trigger innate immunity. caymanchem.com
Immune RegulationMacrophagesPeptidoglycan precursors ending in D-Ala-D-Ala can modulate the inflammatory response. frontiersin.orgnih.gov frontiersin.orgnih.gov

Applications in Antibacterial Drug Discovery and Development

The central role of Ala-D-gamma-Glu-Lys-D-Ala-D-Ala in the essential process of peptidoglycan biosynthesis makes the enzymes that interact with it prime targets for the development of new antibacterial drugs.

Enzymes such as MurF and D-alanine:D-alanine ligase (Ddl) are critical for the synthesis of the pentapeptide precursor. MurF ligase catalyzes the addition of the D-Ala-D-Ala dipeptide to the UDP-MurNAc-tripeptide, a late cytoplasmic step in peptidoglycan precursor synthesis. researchgate.netnih.gov Ddl is responsible for synthesizing the D-Ala-D-Ala dipeptide itself. nih.govnih.gov Inhibiting these enzymes disrupts the supply of essential building blocks for the cell wall, leading to bacterial cell death.

Researchers use Ala-D-gamma-Glu-Lys-D-Ala-D-Ala and its precursors as substrates in high-throughput screening assays to identify and characterize potential inhibitors of these enzymes. researchgate.netnih.gov For example, a 4-phenylpiperidine (B165713) derivative was identified as a MurF inhibitor with antibacterial activity, demonstrated by the accumulation of the MurF substrate and a decrease in its product within bacterial cells. nih.govresearchgate.net Similarly, the antibiotic D-cycloserine is a known inhibitor of both alanine (B10760859) racemase and Ddl. nih.gov

Enzyme TargetInhibitor TypeExampleKey FindingReference
MurF4-phenylpiperidine derivativeNot specifiedDisplayed antibacterial activity and altered the pool of cell wall precursors consistent with MurF inhibition. nih.govresearchgate.net nih.govresearchgate.net
MurF8-hydroxyquinolinesNot specifiedBound to and inhibited E. coli MurF. researchgate.net
DdlD-cycloserine (phosphorylated form)D-cycloserineInhibition proceeds via a phosphorylated form of the drug, revealing a bimodal mechanism of action. nih.gov
MurD and MurFVarious small moleculesNSC 209931 (for MurF)Virtual screening identified novel inhibitors for both MurD and MurF. researchgate.net

The unique D-Ala-D-Ala terminus of the peptidoglycan precursor is the target for the clinically important glycopeptide antibiotics, such as vancomycin (B549263). frontiersin.org Vancomycin binds to the D-Ala-D-Ala moiety, sterically hindering the transglycosylation and transpeptidation steps of peptidoglycan synthesis. researchgate.netyoutube.com

The structure of Ala-D-gamma-Glu-Lys-D-Ala-D-Ala serves as a blueprint for the design of novel peptide-based antibiotics. By understanding the molecular interactions between this peptide and its target enzymes or antibiotics, chemists can design synthetic peptides with enhanced binding affinity or the ability to overcome resistance mechanisms. For instance, the emergence of vancomycin resistance, where the terminal D-Ala is replaced by D-Lactate (D-Lac), has spurred the development of new glycopeptides and other antibiotics that can bind to this altered precursor. frontiersin.orgnih.gov

Furthermore, peptide-based agents are being explored to combat multidrug-resistant bacteria. nih.govacs.org These agents can have multifaceted modes of action, including the inhibition of peptidoglycan synthesis and disruption of the bacterial membrane, which can minimize the development of resistance. acs.org

Investigation of Host-Pathogen Interactions and Innate Immunity

The presence of Ala-D-gamma-Glu-Lys-D-Ala-D-Ala on the surface of bacteria plays a significant role in how pathogens interact with their hosts. The recognition of this and other pathogen-associated molecular patterns (PAMPs) by the host's innate immune system is a cornerstone of the initial defense against infection. nih.gov

Research in this area investigates how the host recognizes bacterial cell wall components and how this recognition leads to the activation of immune responses. For example, studies have shown that peptidoglycan fragments containing this pentapeptide can be recognized by host receptors, leading to the production of inflammatory cytokines and other immune mediators. frontiersin.orgnih.gov Understanding these interactions at the molecular level can reveal new strategies for modulating the immune response to infection, either by enhancing it to clear pathogens or dampening it to prevent excessive inflammation and tissue damage.

Exploration of D-Amino Acid Biology in Mammalian Systems

While L-amino acids are the primary building blocks of proteins in mammals, the study of D-amino acids, spurred by their prevalence in bacterial peptidoglycan, has led to the discovery of their own unique biological roles in mammalian systems. jst.go.jpnih.govresearchgate.netwikipedia.org The presence of D-amino acids like D-serine and D-aspartate in mammals, where they function in neurotransmission and hormone regulation, highlights a previously underappreciated aspect of mammalian physiology. jst.go.jpnih.govresearchgate.netfrontiersin.org

Research into the metabolism and function of D-amino acids in mammals is an expanding field. The enzymes that synthesize and degrade D-amino acids in mammals are being studied for their potential roles in health and disease. nih.govresearchgate.net For example, alterations in D-serine levels have been implicated in neurological and psychiatric disorders. jst.go.jpresearchgate.net The initial focus on bacterial D-amino acids, such as those in Ala-D-gamma-Glu-Lys-D-Ala-D-Ala, has thus broadened to a deeper investigation of the endogenous roles of these "unnatural" amino acids in higher organisms.

Emerging Research Directions and Future Perspectives

Development of Novel Antibacterial Strategies Targeting Peptidoglycan Metabolism

The rise of antibiotic-resistant bacteria has spurred the development of new antibacterial strategies that focus on the enzymes involved in peptidoglycan synthesis. nih.govresearchgate.netnih.gov One promising approach is to target the enzymes that are essential for the creation and modification of the pentapeptide precursor. nih.govnih.gov Researchers are investigating inhibitors for enzymes like D-Ala racemase and D-Ala-D-Ala ligase, which are responsible for producing the D-alanine dipeptide at the terminus of the pentapeptide. nih.govnih.gov The antibiotic D-cycloserine, for instance, targets both of these enzymes. nih.govnih.gov

Another critical enzyme is MraY, which catalyzes the first membrane step of peptidoglycan synthesis by transferring the phospho-MurNAc-pentapeptide to a lipid carrier. nih.govnih.govcaltech.edu Due to its essential role and conservation across many bacterial species, MraY is an attractive target for novel drug design. nih.govfrontiersin.org Monoclonal antibodies targeting MraY have shown effectiveness in controlling E. coli infections in both laboratory and animal models, highlighting the potential of antibody-based therapies. nih.gov

Furthermore, enzymes that modify peptidoglycan, such as O-acetyltransferases, are being explored as new targets. nih.govresearchgate.net O-acetylation of peptidoglycan can protect bacteria from the host's immune system and control the activity of autolysins, which are enzymes that break down the cell wall during growth and division. nih.govresearchgate.net Inhibiting these transferases could therefore render bacteria more susceptible to host defenses and other antibiotics. nih.govresearchgate.net

High-Throughput Screening and Computational Approaches for Inhibitor Discovery

The search for new antibiotics has been revolutionized by high-throughput screening (HTS) and computational methods. nih.govresearchgate.netmdpi.com HTS allows for the rapid testing of large libraries of chemical compounds to identify potential inhibitors of key enzymes in peptidoglycan synthesis. nih.govnih.govresearchgate.net For example, a fluorometric HTS assay was developed to identify inhibitors of peptidoglycan O-acetyltransferases, screening over 145,000 compounds. nih.govresearchgate.net This led to the discovery of several potential inhibitors, demonstrating the power of HTS in early-stage drug discovery. nih.govresearchgate.net

Computational approaches, such as molecular docking-based virtual screening, are also being used to identify potential drug candidates. mdpi.com These methods use computer models of the target enzyme's structure to predict which molecules are likely to bind to its active site and inhibit its function. mdpi.com In one study, virtual screening of over 1.4 million compounds identified several potential inhibitors of the MurA enzyme, which catalyzes the first committed step in peptidoglycan biosynthesis. mdpi.com These computational hits were then experimentally validated, showcasing the synergy between in silico and in vitro methods. mdpi.com

Advanced Structural Biology Techniques for Enzyme-Ligand Complexes

Understanding the precise three-dimensional structure of enzymes and how they interact with their substrates and inhibitors is crucial for rational drug design. nih.govnih.govmdpi.comspringernature.com Advanced techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are providing unprecedented insights into these molecular interactions. caltech.edunih.govpnas.orgyoutube.com

X-ray crystallography has been instrumental in determining the structures of many enzymes involved in peptidoglycan biosynthesis, including penicillin-binding proteins (PBPs), which are the targets of beta-lactam antibiotics. nih.gov These structures have revealed the molecular basis of antibiotic resistance and have guided the development of new antibiotics that can overcome these resistance mechanisms. nih.gov The technique allows for the detailed visualization of how a ligand, such as an inhibitor, binds to the active site of an enzyme. nih.govspringernature.com

Investigating the Role of the Pentapeptide in Biofilm Formation and Bacterial Physiology

The pentapeptide component of peptidoglycan is not only crucial for the structural integrity of the cell wall but may also play a role in other aspects of bacterial physiology, such as biofilm formation. nih.govoup.com Biofilms are communities of bacteria embedded in a self-produced matrix, which provides protection from antibiotics and the host immune system. oup.commdpi.com

Some studies suggest that peptides released from the bacterial cell wall can influence biofilm formation. nih.gov For example, a pentapeptide released from a salivary protein by oral streptococci was found to affect bacterial adhesion and proliferation. nih.gov While this peptide is different from the peptidoglycan pentapeptide, it highlights the potential for peptide fragments to act as signaling molecules in bacterial communities. Further research is needed to investigate the specific role of the Ala-D-gamma-Glu-Lys-D-Ala-D-Ala pentapeptide and its fragments in biofilm development and other physiological processes.

Antimicrobial peptides (AMPs) are being investigated for their ability to combat biofilms. nih.gov Some AMPs can prevent the initial attachment of bacteria to surfaces, while others can disrupt mature biofilms. nih.gov Understanding how these peptides interact with the bacterial cell surface, including the peptidoglycan and its pentapeptide components, could lead to new strategies for treating biofilm-related infections.

Exploration of Synthetic Peptidoglycan Analogs for Immunomodulation

The components of the bacterial cell wall, including peptidoglycan and its fragments, are recognized by the host's innate immune system. acs.orgresearchgate.net This recognition triggers an immune response aimed at clearing the bacterial infection. acs.orgresearchgate.net Researchers are exploring the use of synthetic analogs of peptidoglycan components, including the pentapeptide, to modulate the immune system. acs.orgnih.gov

Synthetic peptidoglycan fragments have been shown to be potent innate immune stimuli, capable of activating specific gene expression profiles in immune cells. acs.org This suggests that these molecules could be used as adjuvants in vaccines to enhance the immune response or as standalone immunomodulatory agents to treat certain diseases. researchgate.netnih.gov

The development of synthetic mimics of antimicrobial peptides (SMAMPs) is another active area of research. nih.gov These molecules are designed to mimic the properties of natural antimicrobial peptides, such as their positive charge and amphipathic structure, while having improved stability and reduced toxicity. nih.gov Some SMAMPs have been shown to have both direct antimicrobial activity and the ability to modulate the immune response, offering a multi-pronged approach to combating bacterial infections. nih.gov

Q & A

Basic Research Questions

Q. What is the role of Ala-D-γ-Glu-Lys-D-Ala-D-Ala in bacterial cell wall biosynthesis?

  • Methodological Answer : This pentapeptide is a key murein precursor in gram-negative bacteria, forming the peptidoglycan layer. Researchers can study its biosynthesis using radiolabeled isotopes (e.g., ³H or ¹⁴C) to track incorporation into cell walls via autoradiography or liquid scintillation counting. Disruption experiments (e.g., inhibiting Mur ligases) combined with HPLC analysis of cytoplasmic pools can confirm its role .

Q. Which analytical techniques are optimal for characterizing Ala-D-γ-Glu-Lys-D-Ala-D-Ala purity and structure?

  • Methodological Answer : Use reversed-phase HPLC with UV detection (210–220 nm) for purity assessment. Structural confirmation requires tandem mass spectrometry (MS/MS) for peptide sequencing and nuclear magnetic resonance (NMR) to resolve stereochemistry, particularly the D-Ala residues. Cross-validate results with synthetic standards .

Q. How can researchers quantify intracellular concentrations of Ala-D-γ-Glu-Lys-D-Ala-D-Ala in bacterial models?

  • Methodological Answer : Extract cytoplasmic metabolites using cold methanol quenching to halt enzymatic activity. Quantify via LC-MS/MS with a stable isotope-labeled internal standard (e.g., ¹³C-labeled analog) to correct for matrix effects. Normalize concentrations to cell dry weight or protein content .

Advanced Research Questions

Q. How does UDP-MurNAc-pentapeptide accumulation repress β-lactamase induction in cell division mutants?

  • Methodological Answer : In ftsZ or PBP2 mutants, UDP-MurNAc-pentapeptide acts as a corepressor by binding AmpR, preventing β-lactamase expression. To test this, measure β-lactamase activity (nitrocefin hydrolysis assay) and UDP-MurNAc-pentapeptide levels (LC-MS) in mutants under cefoxitin stress. Use ampG permease knockouts to block inducer uptake and isolate corepressor effects .

Q. What experimental designs resolve contradictions in data about peptidoglycan recycling and antibiotic resistance?

  • Methodological Answer : Combine genetic (e.g., ampD or ampR knockouts) and biochemical approaches (pulse-chase experiments with radiolabeled peptidoglycan). Monitor recycling intermediates (HPLC) and β-lactamase expression (RT-qPCR) under varying antibiotic pressures. Use isogenic strains to control for genetic background variability .

Q. How can researchers differentiate between D-Ala-D-Alase activity and non-enzymatic hydrolysis of Ala-D-γ-Glu-Lys-D-Ala-D-Ala?

  • Methodological Answer : Perform kinetic assays under controlled pH/temperature with and without EDTA (to inhibit metalloproteases). Use a fluorogenic substrate (e.g., dansyl-labeled analog) to track hydrolysis via fluorescence quenching. Validate with vanX knockouts, which lack D-Ala-D-Alase activity .

Data Analysis & Contradiction Management

Q. What statistical methods address variability in peptidoglycan precursor quantification across replicates?

  • Methodological Answer : Apply mixed-effects models to account for batch variability in LC-MS data. Use bootstrapping to estimate confidence intervals for low-abundance metabolites. Normalize data to internal standards and validate with spike-recovery experiments .

Q. How to reconcile discrepancies between in vitro binding assays and in vivo β-lactamase induction data?

  • Methodological Answer : Use surface plasmon resonance (SPR) to measure AmpR-UDP-MurNAc-pentapeptide binding affinity in vitro. Compare with in vivo induction thresholds (dose-response curves for β-lactamase activity). Account for cytoplasmic pH, ion gradients, and competing ligands in in vitro conditions .

Experimental Design Tables

Parameter Basic Research Advanced Research
Key Technique HPLC, MS/MSRadiolabeling, Genetic Knockouts
Data Normalization Cell dry weightIsotope Dilution Mass Spectrometry
Critical Control Synthetic standardsIsogenic mutant strains

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